molecular formula C22H20N2OS2 B2989343 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-isopropylphenyl)acetamide CAS No. 923394-53-0

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-isopropylphenyl)acetamide

Cat. No. B2989343
M. Wt: 392.54
InChI Key: FBOBNXZCHKDJKT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer Applications

Derivatives of the chemical compound have been synthesized and evaluated for their potential antitumor activities. Notably, a study involved synthesizing a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. These compounds, designed around the 2-(4-aminophenyl)benzothiazole structure, were tested for antitumor activity against a wide array of human tumor cell lines. Compounds within this series exhibited considerable anticancer activity against some cancer cell lines, highlighting the potential therapeutic benefits of these derivatives in oncology (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activities

The antimicrobial potential of benzothiazole derivatives has also been a focus of research. A particular study synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and tested them against a variety of gram-positive, gram-negative bacteria, and fungal strains. These compounds displayed promising antimicrobial activities, with minimum inhibition concentrations (MIC) ranging from 4–16 μg/mL, suggesting their potential as effective antimicrobial agents (Rezki, 2016).

Optoelectronic Properties

Research into the optoelectronic properties of thiazole-based compounds has yielded insights into their utility in materials science. One study focused on the synthesis of thiazole-containing monomers and the subsequent investigation of the optoelectronic properties of the resulting conducting polymers. These compounds exhibited interesting optical band gaps and demonstrated potential for use in optoelectronic applications, indicating the versatility of benzothiazole derivatives in materials science as well (Camurlu & Guven, 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS2/c1-14(2)16-9-7-15(8-10-16)13-20(25)24-21-17(11-12-26-21)22-23-18-5-3-4-6-19(18)27-22/h3-12,14H,13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOBNXZCHKDJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-isopropylphenyl)acetamide

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